molecular formula C12H19N5O B2582741 N-(tert-butyl)-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide CAS No. 2034286-74-1

N-(tert-butyl)-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide

Cat. No. B2582741
CAS RN: 2034286-74-1
M. Wt: 249.318
InChI Key: ZAQCJNFWVFGTAI-UHFFFAOYSA-N
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Description

N-(tert-butyl)-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and has been studied extensively for its ability to inhibit protein kinases, which play a crucial role in the growth and proliferation of cancer cells.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study detailed the synthesis of azetidinone analogues, including variations related to N-(tert-butyl)-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide, and evaluated their antimicrobial and antitubercular activities. The research highlights the potential of these compounds in designing antibacterial and antituberculosis agents based on molecular studies (Chandrashekaraiah et al., 2014).

Structure-Activity Relationship in Medicinal Chemistry

Another study explored the structure-activity relationship of a series of 2-aminopyrimidines as ligands for the histamine H4 receptor, indicating the optimization process of these compounds for increased potency and potential applications in anti-inflammatory and pain management therapies (Altenbach et al., 2008).

Optimization of Pharmacokinetic Profile

Research on optimizing the pharmacokinetic profile of renin inhibitors led to the development of novel benzimidazole derivatives, demonstrating the significance of structural modification in enhancing bioavailability and efficacy of these compounds, which could be related to the core structure of interest (Tokuhara et al., 2018).

Antidepressant and Nootropic Agents

A study on the synthesis and pharmacological activity of azetidinone derivatives, including Schiff’s bases and azetidinones, revealed their potential as antidepressant and nootropic agents. This suggests a broad spectrum of CNS-related applications for compounds with the azetidinone core (Thomas et al., 2016).

Applications in Asymmetric Synthesis

The use of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines, including azetidines, highlights its utility in asymmetric synthesis and the creation of structurally diverse compounds for potential therapeutic applications (Philip et al., 2020).

properties

IUPAC Name

N-tert-butyl-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O/c1-12(2,3)16-11(18)17-7-9(8-17)15-10-13-5-4-6-14-10/h4-6,9H,7-8H2,1-3H3,(H,16,18)(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQCJNFWVFGTAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CC(C1)NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tert-butyl)-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide

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